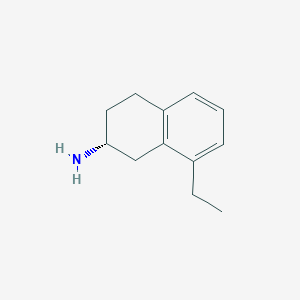![molecular formula C9H6N2O B11917563 5H-Pyrrolo[3,4-f]benzoxazole CAS No. 27666-39-3](/img/structure/B11917563.png)
5H-Pyrrolo[3,4-f]benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrrolo[3,4-f]benzoxazole is a heterocyclic aromatic compound that features a fused pyrrole and benzoxazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[3,4-f]benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. This reaction can be catalyzed by various catalysts, including metal catalysts, nanocatalysts, and ionic liquid catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyrrolo[3,4-f]benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
5H-Pyrrolo[3,4-f]benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of functional materials and as a precursor for various pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5H-Pyrrolo[3,4-f]benzoxazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of cell division and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Shares the benzoxazole ring but lacks the fused pyrrole ring.
Pyrrolopyrazine: Contains a pyrrole ring fused with a pyrazine ring instead of a benzoxazole ring
Uniqueness
5H-Pyrrolo[3,4-f]benzoxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable scaffold in drug discovery and development .
Propiedades
Número CAS |
27666-39-3 |
|---|---|
Fórmula molecular |
C9H6N2O |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
5H-pyrrolo[3,4-f][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-6-3-10-4-7(6)2-9-8(1)11-5-12-9/h1-2,4-5H,3H2 |
Clave InChI |
SYMWRHJOEIJOAF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=C(C=C2C=N1)OC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


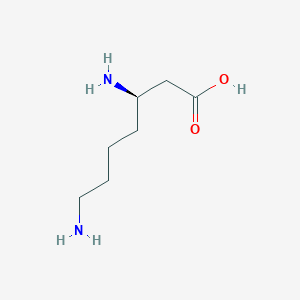
![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)

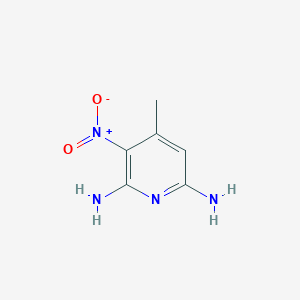
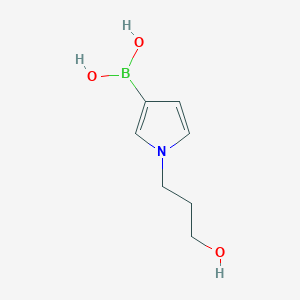
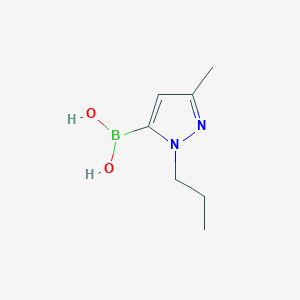
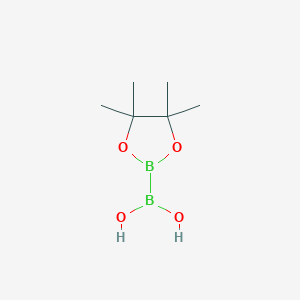


![(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)

